Heptadecanoic acid, also known as margaric acid or C17:0, is an odd-chain saturated fatty acid (OCFA) that has been the subject of various studies due to its presence in dairy fat and ruminant meat and its potential health implications. Although it constitutes a small proportion of total saturated fatty acids, heptadecanoic acid has been identified as a biomarker of dairy fat intake and has been associated with a reduced risk of type 2 diabetes and cardiovascular disease1. Its role in human health and disease, as well as its potential applications in medical imaging and cancer therapy, has garnered significant interest in the scientific community.
Heptadecanoic acid can be synthesized endogenously from propionic acid and is involved in metabolic regulation. It can be elongated to very-long-chain fatty acids (VLCFAs) found in brain tissue or shortened to yield propionyl-coenzyme A (CoA). Propionyl-CoA can replenish the citric acid cycle (CAC) with anaplerotic intermediates, potentially improving mitochondrial energy metabolism, which is crucial in disorders where mitochondrial function is compromised and during increased metabolic stress or aging1. In the context of cancer, heptadecanoic acid has been shown to inhibit cell proliferation and migration while promoting apoptosis in non-small cell lung cancer cells. It also enhances the cytotoxicity of gefitinib, a chemotherapeutic agent, by suppressing the phosphoinositide 3-kinase/Akt signaling pathway3. Similarly, in pancreatic cancer cells, heptadecanoic acid induces apoptosis and enhances chemosensitivity to gemcitabine, another chemotherapeutic drug, by inhibiting the Hippo pathway5.
Heptadecanoic acid has been explored as a tracer in medical imaging, particularly in positron emission tomography (PET) for assessing myocardial metabolism. Beta-methyl[1-11C]heptadecanoic acid, a modified form of heptadecanoic acid, has shown potential as an indicator of myocardial metabolism, with significant uptake in the heart tissue of rats and dogs, and the ability to identify regions of infarction2. Additionally, 123I-labelled heptadecanoic acid has been used in myocardial scintigraphy to detect regional myocardial ischemia in patients with unstable angina pectoris, demonstrating different turnover rates in ischemic areas compared to normally perfused zones4.
Heptadecanoic acid has demonstrated anticancer effects in vitro, particularly against non-small cell lung cancer and pancreatic cancer cells. It has been shown to inhibit cell proliferation, reduce colony formation, and induce apoptosis in these cancer cells. Furthermore, it has been found to enhance the efficacy of chemotherapeutic agents, suggesting that a diet rich in heptadecanoic acid could be beneficial during cancer treatment3 5.
In a clinical setting, the thoracic duct was successfully visualized using 123I heptadecanoic acid in both a healthy volunteer and a patient with a chyle cyst, indicating its potential use in assessing lymphatic drainage and guiding surgical decisions6.
The synthesis of carrier-free 17-I-123-heptadecanoic acid has been achieved through a fast, low-temperature ultrasonic method, providing a pure radioiodinated fatty acid that can be used clinically in a sterile solution for diagnostic purposes7.
CAS No.: 66934-18-7
CAS No.: 4696-56-4
CAS No.: 13151-04-7
CAS No.: 123665-88-3
CAS No.: